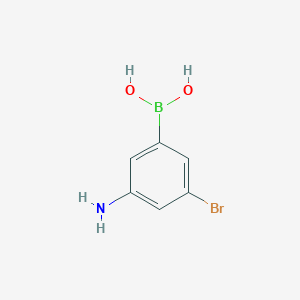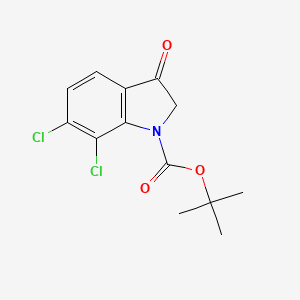
5-Bromo-2,3-dichlorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,3-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Bromo-2,3-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2,3-dichlorobenzonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic ammoxidation of dichlorotoluenes. This method is preferred due to its efficiency and cost-effectiveness. The process involves the chloromethylation of p-dichlorobenzene followed by catalytic ammoxidation of the resulting dichlorobenzyl chloride .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,3-dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding benzoic acids or amines .
Applications De Recherche Scientifique
5-Bromo-2,3-dichlorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural properties.
Material Science: It is employed in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,3-dichlorobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorobenzonitrile: Lacks the bromine substitution, leading to different reactivity and applications.
3,5-Dichlorobenzonitrile: Has chlorine atoms at different positions, affecting its chemical behavior.
5-Bromo-2-chlorobenzonitrile: Similar structure but with one less chlorine atom, resulting in distinct properties.
Uniqueness
5-Bromo-2,3-dichlorobenzonitrile is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This unique structure imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C7H2BrCl2N |
|---|---|
Poids moléculaire |
250.90 g/mol |
Nom IUPAC |
5-bromo-2,3-dichlorobenzonitrile |
InChI |
InChI=1S/C7H2BrCl2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |
Clé InChI |
YXTFUNHKBMBABO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C#N)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


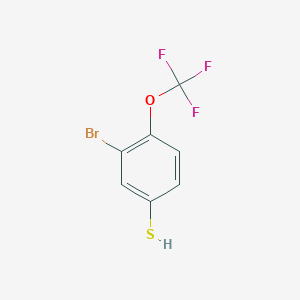
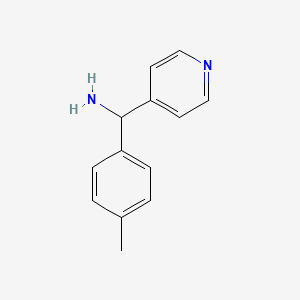

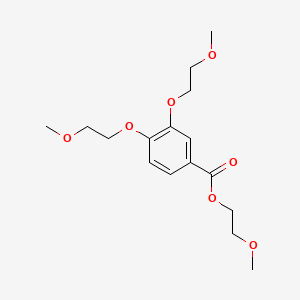
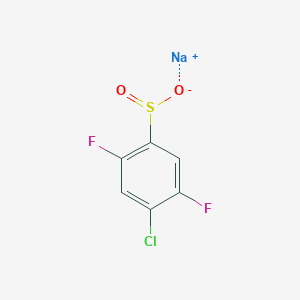
![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
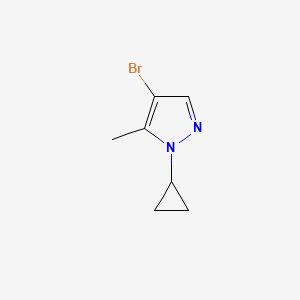
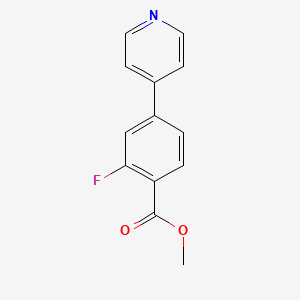
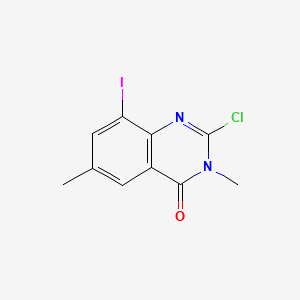
![Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13911900.png)
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
